molecular formula C13H11F2NO3S2 B2588809 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1797612-87-3

2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2588809
CAS RN: 1797612-87-3
M. Wt: 331.35
InChI Key: DIGMVNDGVQOXIX-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide, also known as DB1976, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2013 by researchers at the University of Dundee, and since then, its properties have been extensively studied.

Scientific Research Applications

Fluoroalkylative Aryl Migration

The compound 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide can be related to research on fluoroalkylative aryl migration. Fluorinated sulfinate salts, serving as di- and monofluoroalkyl radical precursors, demonstrate synthetic applications in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the compound's potential in modifying molecular structures through fluoroalkylation, aiding in the development of novel compounds with specific properties (He, Tan, Ni, & Hu, 2015).

Synthesis and Applications of Triflamides

Triflamides, closely related to the structural motifs found in 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide, are essential in organic chemistry for their role as reagents, catalysts, or additives in various reactions. Their high NH-acidity, lipophilicity, and catalytic activity make them valuable in a wide range of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization. This underlines the compound's potential utility in enhancing reaction efficiencies and developing new synthetic methodologies (Moskalik & Astakhova, 2022).

Anticancer Evaluation of Derivatives

Compounds structurally related to 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with low toxicity towards normal human kidney HEK293 cells. These findings indicate the potential application of such compounds in developing new anticancer agents (Ravichandiran et al., 2019).

Novel Insecticide Development

Research into structurally similar compounds has led to the development of novel insecticides, such as flubendiamide, which exhibits strong activity against lepidopterous pests. This research can guide the development of pesticides using 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide as a precursor or a model for creating substances with novel modes of action, contributing to integrated pest management strategies (Tohnishi et al., 2005).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S2/c14-13(15)21(18,19)11-4-2-1-3-10(11)12(17)16-7-9-5-6-20-8-9/h1-6,8,13H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGMVNDGVQOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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